molecular formula C11H16ClN3O2 B14784361 N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide

N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide

Cat. No.: B14784361
M. Wt: 257.72 g/mol
InChI Key: VZIKLQCFGIOIDX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide involves several steps. One common method includes the reaction of 6-chloro-3-pyridazinone with 1-hydroxyethylamine under specific conditions to form the intermediate product. This intermediate is then reacted with pivaloyl chloride to yield the final compound . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide can be compared with other pyridazine derivatives, such as pyridazinone and pyridazine-based drugs. These compounds share similar core structures but differ in their functional groups and pharmacological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C11H16ClN3O2

Molecular Weight

257.72 g/mol

IUPAC Name

N-[6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C11H16ClN3O2/c1-6(16)7-5-8(14-15-9(7)12)13-10(17)11(2,3)4/h5-6,16H,1-4H3,(H,13,14,17)

InChI Key

VZIKLQCFGIOIDX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NN=C1Cl)NC(=O)C(C)(C)C)O

Origin of Product

United States

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